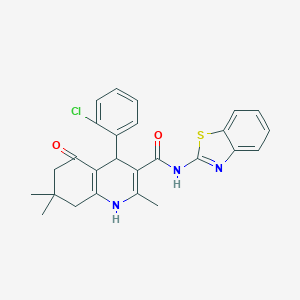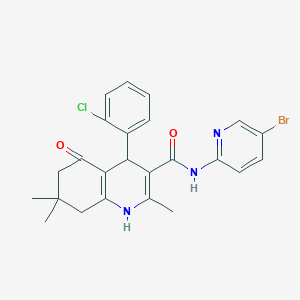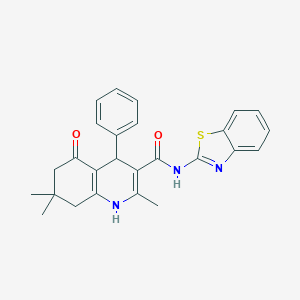
1-Phenothiazin-10-yl-2-(p-tolylthio)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Phenothiazin-10-yl-2-(p-tolylthio)ethanone, also known as PTZ-TOE, is a synthetic compound that has been widely used in scientific research. It belongs to the class of phenothiazine derivatives and is known for its unique chemical structure and properties.
Mecanismo De Acción
1-Phenothiazin-10-yl-2-(p-tolylthio)ethanone acts as a redox indicator due to its ability to undergo reversible oxidation and reduction reactions. It can be oxidized to form a cation radical and reduced to form an anion radical. The mechanism of action of 1-Phenothiazin-10-yl-2-(p-tolylthio)ethanone involves the transfer of electrons between the oxidized and reduced forms of the compound.
Biochemical and Physiological Effects:
1-Phenothiazin-10-yl-2-(p-tolylthio)ethanone has been shown to have antioxidant properties and can scavenge free radicals. It has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. Additionally, 1-Phenothiazin-10-yl-2-(p-tolylthio)ethanone has been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-Phenothiazin-10-yl-2-(p-tolylthio)ethanone in lab experiments is its unique chemical structure and properties, which make it a versatile compound for various applications. However, one limitation is that 1-Phenothiazin-10-yl-2-(p-tolylthio)ethanone can be sensitive to light and air, which can affect its stability and purity.
Direcciones Futuras
There are several future directions for the use of 1-Phenothiazin-10-yl-2-(p-tolylthio)ethanone in scientific research. One direction is the development of new synthetic methods to improve the yield and purity of the compound. Another direction is the exploration of new applications for 1-Phenothiazin-10-yl-2-(p-tolylthio)ethanone, such as in the development of new fluorescent probes or photosensitizers for cancer treatment. Additionally, the potential use of 1-Phenothiazin-10-yl-2-(p-tolylthio)ethanone in the field of electrochemistry and redox reactions could be further explored.
Métodos De Síntesis
The synthesis of 1-Phenothiazin-10-yl-2-(p-tolylthio)ethanone involves the reaction of phenothiazine with p-tolylthioacetic acid followed by the oxidation of the resulting intermediate. The final product is obtained by recrystallization from a suitable solvent. The synthesis method has been optimized to ensure high yield and purity of the product.
Aplicaciones Científicas De Investigación
1-Phenothiazin-10-yl-2-(p-tolylthio)ethanone has been used in various scientific research applications due to its unique chemical properties. It has been used as a fluorescent probe for the detection of metal ions such as copper and zinc. 1-Phenothiazin-10-yl-2-(p-tolylthio)ethanone has also been used as a photosensitizer for photodynamic therapy in cancer treatment. Additionally, 1-Phenothiazin-10-yl-2-(p-tolylthio)ethanone has been used as a redox indicator in electrochemical studies.
Propiedades
Nombre del producto |
1-Phenothiazin-10-yl-2-(p-tolylthio)ethanone |
|---|---|
Fórmula molecular |
C21H17NOS2 |
Peso molecular |
363.5 g/mol |
Nombre IUPAC |
2-(4-methylphenyl)sulfanyl-1-phenothiazin-10-ylethanone |
InChI |
InChI=1S/C21H17NOS2/c1-15-10-12-16(13-11-15)24-14-21(23)22-17-6-2-4-8-19(17)25-20-9-5-3-7-18(20)22/h2-13H,14H2,1H3 |
Clave InChI |
OVKDKTRSYHUXNE-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)SCC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42 |
SMILES canónico |
CC1=CC=C(C=C1)SCC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-methyl-N-(6-methylpyridin-2-yl)-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide](/img/structure/B304222.png)










